![molecular formula C27H34O4 B14471064 Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol CAS No. 65733-73-5](/img/structure/B14471064.png)
Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol is a complex polymeric compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically occurs under acidic or basic conditions, which catalyze the formation of methylene bridges between the phenolic units .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is carefully controlled to ensure the correct molecular weight and polymer structure. The resulting polymer is then purified and processed into various forms, such as sheets, films, or molded products .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can break down the polymer into smaller units.
Substitution: Various substituents can be introduced into the polymer structure through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the polymer .
Applications De Recherche Scientifique
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the preparation of various biological assays and diagnostic tools.
Medicine: Utilized in the development of medical devices and drug delivery systems.
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol involves the formation of strong covalent bonds between the phenolic units and formaldehyde. These bonds create a highly cross-linked polymer network, which imparts the material with its characteristic strength and stability. The molecular targets and pathways involved in these reactions are primarily the phenolic hydroxyl groups and the methylene bridges formed during polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol-formaldehyde resin: A similar polymer but without the 4-(1,1-dimethylpropyl)phenol component.
Urea-formaldehyde resin: Another formaldehyde-based polymer, but with urea instead of phenol.
Melamine-formaldehyde resin: Uses melamine as the co-reactant with formaldehyde.
Uniqueness
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol is unique due to the presence of both Bisphenol A and 4-(1,1-dimethylpropyl)phenol in its structure. This combination provides the polymer with enhanced thermal stability and mechanical properties compared to other phenol-formaldehyde resins .
Propriétés
Numéro CAS |
65733-73-5 |
|---|---|
Formule moléculaire |
C27H34O4 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C11H16O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-4-11(2,3)9-5-7-10(12)8-6-9;1-2/h3-10,16-17H,1-2H3;5-8,12H,4H2,1-3H3;1H2 |
Clé InChI |
KIENFKDSUHRXDC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
Numéros CAS associés |
65733-73-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)

![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

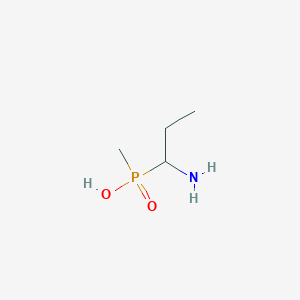
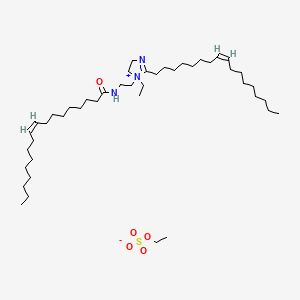
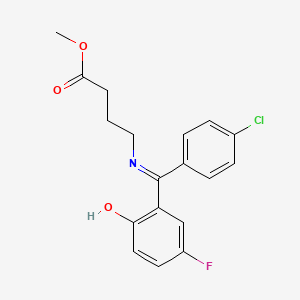
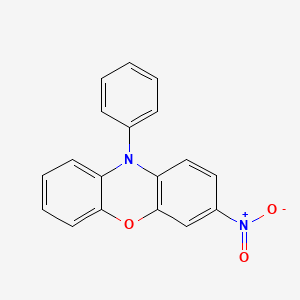
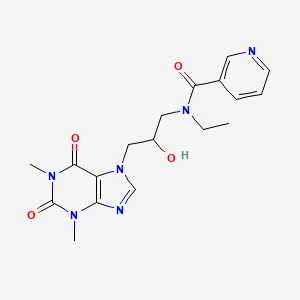
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
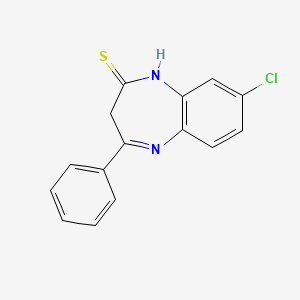
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
